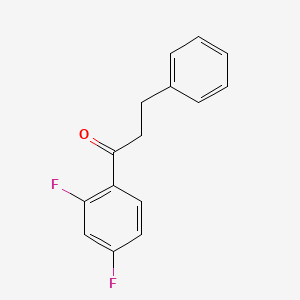

2',4'-Difluoro-3-phenylpropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2',4'-Difluoro-3-phenylpropiophenone involves various strategies, including the coupling of fluorinated acetophenones with other aromatic compounds. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction . Another approach involved the reaction of a di(thienyl)-substituted butanedione with 4-aminophenol to synthesize an electroactive phenol-based polymer . Additionally, the synthesis of all-cis 1,3,4-trifluoro-2-phenylcyclohexane avoided a phenonium intermediate by separating isomers of a precursor and treating them with Et3N•3HF .

Molecular Structure Analysis

The molecular structure of compounds related to 2',4'-Difluoro-3-phenylpropiophenone has been elucidated using various techniques. For example, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone was determined, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups . Similarly, the structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was determined by X-ray analysis, showing strong intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes multiple arylation reactions, as seen in the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to successive C-C and C-H bond cleavages . Additionally, the intramolecular cyclization of ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone formed 3-fluoro-4-hydroxycoumarin .

Physical and Chemical Properties Analysis

The physical and chemical properties of these fluorinated compounds are notable for their solubility in polar organic solvents and their thermal stability. The fluorinated polyimides derived from the synthesized diamine exhibited good solubility in solvents like NMP and DMAc, and showed high thermal stability with glass transition temperatures around 223-225°C . The electrical conductivities of synthesized monomers and polymers were measured, indicating potential applications in electronic materials .

Applications De Recherche Scientifique

Crystal and Molecular Structure Analysis

- Structural Insights : The molecular structure of 2',4'-Difluoro-3-phenylpropiophenone analogs has been studied for understanding their biological activities. For example, anti-3′,4′-difluoro-2-hydroxyiminopropiophenone shows different isomer forms with varying activities. Its crystal and molecular structure has been determined, aiding in the understanding of its properties (Allen, Trotter, & Rogers, 1971).

Membrane Interactions and NMR Studies

- Membrane Dynamics : 2',4'-Difluoro-3-phenylpropiophenone derivatives have been studied in the context of their interaction with phospholipid membranes. These interactions are crucial for understanding the modification of ionic conductances in bilayer membranes (Bechinger & Seelig, 1991).

Fluorescence and pH Sensing

- Fluorescent Probes : Derivatives of 2',4'-Difluoro-3-phenylpropiophenone have been utilized in the development of fluorescent pH probes. This application is significant for biochemistry and medical diagnostics (Baruah et al., 2005).

Organic Synthesis and Catalysis

- Synthetic Applications : The compound has been used in various synthetic processes, such as in palladium-catalyzed reactions for producing specific organic structures. This application is particularly relevant in the field of organic synthesis (Wakui et al., 2004).

Material Science Applications

- Polymer Development : Research has explored the use of 2',4'-Difluoro-3-phenylpropiophenone in the development of high-performance polymers, which have applications in engineering and optical materials due to their unique properties (Liaw et al., 2007).

Chemical Synthesis and Characterization

- Chemical Synthesis : The compound has been synthesized and characterized for its potential use in the creation of fluoro-containing materials. This application is critical in the field of advanced material science (Qin et al., 2005).

Propriétés

IUPAC Name |

1-(2,4-difluorophenyl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXVCFGAFOMMFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643996 |

Source

|

| Record name | 1-(2,4-Difluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Difluoro-3-phenylpropiophenone | |

CAS RN |

898788-87-9 |

Source

|

| Record name | 1-(2,4-Difluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1327322.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-fluorobenzophenone](/img/structure/B1327323.png)

![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-2-fluorophenyl)methanone](/img/structure/B1327324.png)

![2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1327325.png)

![3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1327326.png)

![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1327327.png)

![2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone](/img/structure/B1327330.png)